![molecular formula C17H20N4O3S2 B2618493 N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 868974-85-0](/img/structure/B2618493.png)
N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a thiadiazole ring, which is a type of heterocyclic compound that contains sulfur and nitrogen. It also contains a tetrahydrofuran ring, which is a type of ether.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis, and the thiadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar functional groups, and its melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces.Scientific Research Applications
Glutaminase Inhibitors for Cancer Therapy
Researchers have synthesized and evaluated a series of BPTES analogs, including compounds similar to the requested molecule, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, particularly one analog similar to the requested compound, demonstrated similar potency and better solubility than BPTES, showing potential in inhibiting the growth of human lymphoma B cells both in vitro and in vivo. This suggests their application in developing therapeutic strategies targeting cancer cell metabolism (Shukla et al., 2012).
Industrial Applications of Thio-1,3,4-Oxadiazol-2-yl Derivatives
Another study focused on synthesizing thio-1,3,4-oxadiazol-2-yl derivatives, including compounds with structural similarities to the requested molecule, for industrial applications. These compounds were characterized for their structural and optical properties, suggesting their potential use in photoelectronic devices based on their thermal stability and photoluminescence spectrum characteristics (Shafi et al., 2021).
Anticancer Activities of Thiadiazole Derivatives
A study synthesized novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, evaluating them as anti-inflammatory and analgesic agents. Although the requested compound's structure differs, this study indicates the broader potential of 1,3,4-thiadiazole derivatives in developing therapeutics with anti-inflammatory and analgesic properties, contributing to cancer pain management strategies (Shkair et al., 2016).
Development of Antimicrobial Agents
Compounds incorporating the thiadiazol moiety have been explored for their antimicrobial properties. A study described the synthesis of 3-[(1,2,3-thiadiazol-5-ylthio)methyl]cephalosporins, demonstrating good in vitro antibacterial activity against Gram-positive and Gram-negative organisms. This research underscores the potential of thiadiazole derivatives in developing new antibiotics (Lewis & Nelson, 1979).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide are enzymes involved in the metabolism of glutamine . This compound, also known as N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide , acts as an inhibitor of glutaminase (GLS), a key enzyme in the glutamine metabolic pathway .
Mode of Action
N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide: interacts with its targets by binding to the active site of the GLS enzyme, thereby inhibiting its activity . This inhibition disrupts the normal metabolic pathway of glutamine, leading to a decrease in the production of glutathione (GSH), an important downstream product .
Biochemical Pathways
The affected biochemical pathway is the glutamine metabolic pathwayN-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide inhibits the activity of GLS, which catalyzes the hydrolysis of glutamine to glutamate . This disruption leads to a decrease in the production of GSH, a crucial antioxidant in cells .
Pharmacokinetics
The ADME properties of N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide Due to the mesoionic nature of the thiadiazole ring, compounds containing this moiety, like the one , are known to cross cellular membranes effectively . This property likely contributes to the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide ’s action include a decrease in the production of GSH . This reduction can lead to an imbalance in the redox state of the cell, potentially leading to cell death .
properties
IUPAC Name |
N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c22-14(9-12-5-2-1-3-6-12)19-16-20-21-17(26-16)25-11-15(23)18-10-13-7-4-8-24-13/h1-3,5-6,13H,4,7-11H2,(H,18,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCLPAJAPUPTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.